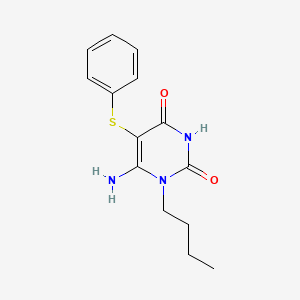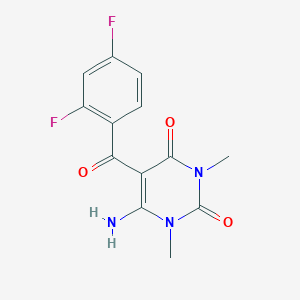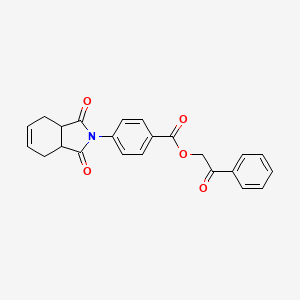![molecular formula C17H21ClF3N3O5S B10809429 ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate](/img/structure/B10809429.png)
ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a carboxylate group, and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the substituted phenyl group and the piperazine ring. The key steps include:
Preparation of the substituted phenyl group: The synthesis begins with the chlorination of a phenyl ring, followed by the introduction of a trifluoromethyl group. This can be achieved using reagents such as chlorine gas and trifluoromethyl iodide under controlled conditions.
Formation of the piperazine ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane, such as 1,2-dichloroethane.
Coupling of the substituted phenyl group with the piperazine ring: The substituted phenyl group is then coupled with the piperazine ring using a glycine derivative, such as N-methylsulfonylglycine, under basic conditions.
Esterification: The final step involves the esterification of the carboxylate group using ethanol and a suitable catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro and trifluoromethyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperidine-1-carboxylate
- Ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}morpholine-1-carboxylate
Uniqueness
Ethyl 4-{N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazine ring, in particular, enhances its potential as a versatile intermediate in pharmaceutical synthesis.
Eigenschaften
IUPAC Name |
ethyl 4-[2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClF3N3O5S/c1-3-29-16(26)23-8-6-22(7-9-23)15(25)11-24(30(2,27)28)14-10-12(17(19,20)21)4-5-13(14)18/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAQKAGQRQNHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClF3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Propyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B10809348.png)
![2-[5-(Furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10809358.png)
![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 2-methylcyclopropane-1-carboxylate](/img/structure/B10809360.png)
![(4Z)-4-[(4-methoxyanilino)methylidene]-2-[(4-methoxyphenyl)methyl]isoquinoline-1,3-dione](/img/structure/B10809361.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B10809366.png)

![{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B10809375.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3-methylbenzamide](/img/structure/B10809376.png)
![[2-[5-(1-Butyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate](/img/structure/B10809382.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate](/img/structure/B10809399.png)
![methyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10809415.png)

![1-Acetyl-6'-amino-3'-methyl-2-oxo-1'-phenylspiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B10809422.png)
